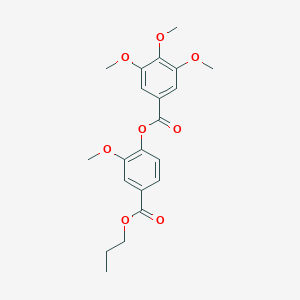![molecular formula C24H23ClN2O4 B309442 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309442.png)
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(2-ethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(2-ethoxyphenyl)benzamide, also known as CEIBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CEIBA belongs to the class of benzamide derivatives and has been synthesized using a variety of methods.
作用機序
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(2-ethoxyphenyl)benzamide exerts its anticancer effects by inhibiting the activity of certain enzymes involved in cell division and growth. Specifically, this compound inhibits the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. By inhibiting CDK activity, this compound disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory and analgesic effects. This compound has also been shown to inhibit the activity of certain enzymes involved in cell division and growth, including CDKs.
実験室実験の利点と制限
One advantage of using 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(2-ethoxyphenyl)benzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes this compound a valuable tool for studying the mechanisms of cancer cell growth and identifying potential targets for anticancer therapies. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(2-ethoxyphenyl)benzamide. One area of research could focus on identifying the specific mechanisms by which this compound induces apoptosis in cancer cells. Another area of research could focus on developing more effective and less toxic derivatives of this compound for use in cancer therapy. Additionally, future research could explore the potential applications of this compound in other areas of medicine, such as inflammation and pain management.
In conclusion, this compound is a chemical compound with potential applications in the field of medicinal chemistry. Its ability to inhibit the growth of cancer cells and its anti-inflammatory and analgesic effects make it a valuable tool for research. However, its potential toxicity at high concentrations may limit its use in certain experiments. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in medicine.
合成法
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(2-ethoxyphenyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-chloro-3-nitrobenzoic acid with 2-ethoxyaniline, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 2-ethoxybenzoyl chloride to produce this compound. Other methods of synthesis include the reaction of 4-chloro-3-nitrobenzoic acid with 2-ethoxybenzoyl chloride, followed by the reduction of the nitro group to an amino group, and the reaction of 4-chloro-3-nitrobenzoic acid with 2-ethoxyaniline, followed by the reaction with 2-ethoxybenzoyl chloride.
科学的研究の応用
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(2-ethoxyphenyl)benzamide has potential applications in the field of medicinal chemistry due to its ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the proliferation of cancer cells by disrupting the cell cycle. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory and analgesic effects.
特性
分子式 |
C24H23ClN2O4 |
|---|---|
分子量 |
438.9 g/mol |
IUPAC名 |
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C24H23ClN2O4/c1-3-30-21-11-7-5-9-17(21)24(29)27-20-15-16(13-14-18(20)25)23(28)26-19-10-6-8-12-22(19)31-4-2/h5-15H,3-4H2,1-2H3,(H,26,28)(H,27,29) |
InChIキー |
XOZRCWKPSYOEOD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3OCC)Cl |
正規SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3OCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B309361.png)
![N-(2-ethoxyphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309362.png)
![4-chloro-N-isopentyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309363.png)
![Ethyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309364.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309365.png)
![N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309367.png)


![N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309372.png)
![Methyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309375.png)
![N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309377.png)
![N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309379.png)
![Propyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309381.png)
![N-{2-chloro-5-[(2,3-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309382.png)